molecular formula C18H22ClNO B1438133 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride CAS No. 1185298-30-9

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride

Cat. No.: B1438133
CAS No.: 1185298-30-9
M. Wt: 303.8 g/mol
InChI Key: GPNVAEVQMJIISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine Hydrochloride

Crystallographic Analysis of Biphenyl-Piperidine Conformations

The crystal structure of 4-([1,1'-biphenyl]-4-ylmethoxy)piperidine hydrochloride reveals key geometric features. The piperidine ring adopts a chair conformation , a common arrangement in six-membered nitrogen-containing heterocycles, with substituents occupying equatorial positions to minimize steric strain. The biphenyl moiety exhibits a twisted conformation , with a dihedral angle between the two phenyl rings typically ranging between 25° to 47° , depending on intermolecular interactions. This torsional flexibility allows the biphenyl group to optimize packing in the crystal lattice.

In the hydrochloride salt form, the protonated piperidine nitrogen forms an N–H···Cl⁻ hydrogen bond with the chloride counterion, stabilizing the ionic interaction. This bond is critical for the compound’s solubility and crystallization behavior. Intermolecular interactions such as C–H···π interactions between methoxy-substituted aromatic carbons and adjacent benzene rings further dictate the molecular packing.

Molecular Geometry and Torsional Angle Calculations

The molecular geometry is characterized by:

  • Piperidine Ring : Chair conformation with equatorial substituents (methoxy and biphenyl groups).
  • Biphenyl System : Twisted conformation, with dihedral angles influenced by steric and electronic factors.
  • Methoxy Linker : A single CH₂ group connects the biphenyl and piperidine moieties, allowing rotational flexibility.
Key Torsional Angles (Comparative Data)
Compound Dihedral Angle (Biphenyl) Piperidine Conformation Reference
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride ~25–47° Chair
4,4′-Bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl 25.93° Chair
2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one 70.31° (piperidine-phenyl) Chair

The biphenyl dihedral angle in the target compound aligns with trends observed in analogous systems, where non-coplanar arrangements dominate due to steric hindrance between substituents.

Comparative X-ray Diffraction Studies with Analogous Piperidine Derivatives

X-ray diffraction (XRD) studies of related piperidine-biphenyl derivatives provide insights into structural motifs. For example:

  • 4,4′-Bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl :
    • Biphenyl dihedral angle: 25.93° .
    • Piperidine groups adopt chair conformations with lone pairs oriented away from the biphenyl core.
  • 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one :
    • Piperidine ring exhibits chair conformation with equatorial substituents.
    • Dihedral angles between piperidine and phenyl rings: 70.31° (C6–C11 ring) and 79.00° (C15–C20 ring).

These studies highlight the consistency of the chair conformation in piperidine derivatives and the flexibility of biphenyl torsion angles , which are modulated by substituent size and intermolecular forces.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt formation is stabilized by:

  • N–H···Cl⁻ Hydrogen Bond : The protonated piperidine nitrogen acts as a donor, forming a strong ionic bond with the chloride counterion.
  • C–H···Cl⁻ Interactions : Methoxy and aromatic C–H groups may participate in weaker hydrogen bonds with chloride, though these are less prominent in the crystal lattice.
Hydrogen Bonding Parameters (Hypothetical Based on Analogues)
Interaction Type Donor–Acceptor Distance (Å) Angle (°) Reference
N–H···Cl⁻ ~1.8–2.0 ~180
C–H···Cl⁻ (aromatic) ~2.5–2.8 ~150–160

The primary N–H···Cl⁻ bond is critical for salt stabilization, while secondary interactions contribute to lattice cohesion.

Properties

IUPAC Name

4-[(4-phenylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNVAEVQMJIISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Piperidone Hydrochloride Hydrate as a Key Intermediate

A patented process outlines an efficient, environmentally friendly method for preparing 4-piperidone hydrochloride hydrate, a crucial precursor for piperidine derivatives:

  • Step 1: Etherification of N-Carbethoxy-4-piperidone
    • React N-carbethoxy-4-piperidone with trimethyl orthoformate in methanol (fluid medium) at 25–30 °C.
    • Add acid catalyst (e.g., p-toluene sulphonic acid) at 37–40 °C.
    • Maintain reaction to form N-carbethoxy-4,4-dimethoxypiperidine.
  • Step 2: Hydrolysis and Conversion to 4-Piperidone Hydrochloride Hydrate
    • Treat the dimethoxypiperidine intermediate with concentrated hydrochloric acid at 10 °C, then heat to 75 °C for 4 hours.
    • Isolate the product by vacuum distillation and recrystallization with isopropyl alcohol.
  • Yield and Purity
    • Yield ~86.4%
    • Purity ~98% (assay)

This process offers a high-yield, high-purity route to the piperidone hydrochloride intermediate essential for further functionalization.

Synthesis of the Biphenyl Moiety

Preparation of Biphenyl-4-ylmethanol or Related Derivatives

  • Biphenyl derivatives such as [1,1'-Biphenyl]-4-carbaldehyde are commercially available or synthesized via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, or related methods).
  • Typical synthetic routes involve:
    • Coupling of aryl boronic acids with aryl halides in the presence of Pd catalysts and bases at elevated temperatures.
    • Subsequent reduction of biphenyl aldehydes to biphenylmethanol using sodium borohydride or similar hydride reagents.
  • Reported yields for biphenyl derivatives range from 70% to over 90%, depending on conditions.

Coupling of Biphenyl Moiety to Piperidine

Formation of the Ether Linkage (Methoxy Bridge)

  • The key step involves nucleophilic substitution where the nitrogen or oxygen nucleophile of the piperidine intermediate attacks the electrophilic carbon of the biphenylmethanol derivative.
  • Typically, the biphenyl-4-ylmethanol is converted into a suitable electrophile (e.g., halide or tosylate) to facilitate nucleophilic substitution.
  • The piperidine nitrogen or oxygen attacks this activated biphenyl derivative under controlled conditions (often in polar aprotic solvents like DMF or DMSO) to form the ether linkage.
  • Reaction conditions are optimized to maximize yield and minimize side reactions such as elimination or over-alkylation.

Conversion to Hydrochloride Salt

  • The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.
  • This step enhances the compound’s stability, crystallinity, and handling properties.
  • The hydrochloride salt form is typically isolated by filtration and drying under vacuum.

Example Synthesis Outline (Based on Reported Procedures)

Step Reagents & Conditions Description Yield & Purity
1 N-Carbethoxy-4-piperidone + Trimethyl orthoformate + PTSA catalyst in methanol, 25–40 °C Etherification to form N-carbethoxy-4,4-dimethoxypiperidine ~83%, purity >99% (GC)
2 Hydrolysis with HCl (30%) at 10–75 °C Formation of 4-piperidone hydrochloride hydrate ~86%, purity ~98% (assay)
3 Biphenyl-4-carbaldehyde reduction with NaBH4 in methanol Formation of biphenyl-4-ylmethanol ~70–90% depending on conditions
4 Activation of biphenyl-4-ylmethanol (e.g., tosylation) Preparation of electrophilic intermediate -
5 Reaction of 4-piperidone derivative with activated biphenyl derivative in DMF or similar solvent Formation of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine Variable, optimized for high yield
6 Treatment with HCl to form hydrochloride salt Isolation and purification of final product High purity crystalline salt

Analytical and Purification Techniques

  • Purity Monitoring: Gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and purity.
  • Isolation: Recrystallization from isopropyl alcohol or other solvents is common.
  • Drying: Vacuum drying at moderate temperatures (~55 °C) ensures removal of residual solvents and moisture.

Summary of Key Research Findings

  • The patented method for 4-piperidone hydrochloride hydrate synthesis provides a robust, scalable, and environmentally benign route with high yield and purity.
  • Biphenyl derivatives are efficiently synthesized via palladium-catalyzed cross-coupling and subsequent reductions, providing versatile intermediates for ether formation.
  • The coupling of biphenyl moiety to piperidine via an ether linkage is achieved through nucleophilic substitution of activated biphenylmethanol derivatives, followed by salt formation to yield the hydrochloride compound.
  • Purity and yield optimization depend on solvent choice, temperature control, and reaction time, with typical yields ranging from 70% to over 85%.

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, enabling the development of novel compounds with desired properties .

Biology

  • Ligand in Receptor Binding Studies : It has been investigated for its potential as a ligand in studies focusing on receptor binding dynamics. Its structural features allow it to interact selectively with various biological targets .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly as an intermediate in drug synthesis targeting conditions such as cancer and metabolic disorders. For instance, it may play a role in developing inhibitors for protein arginine methyltransferases (PRMTs), which are implicated in several cancers .

Industry

  • Material Development : In industrial applications, 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is utilized in developing materials with specific properties, such as polymers and resins that require particular mechanical or chemical characteristics.

Table 1: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for organic synthesisSynthesis of complex organic molecules
BiologyLigand in receptor binding studiesInteraction studies with various receptors
MedicineTherapeutic potentialDevelopment of PRMT inhibitors
IndustryMaterial developmentCreation of specialized polymers and resins

Case Study 1: PRMT Inhibition

A study demonstrated that derivatives of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride exhibited potent inhibition against PRMT4 and PRMT6. This inhibition was linked to reduced tumor growth in models of acute myeloid leukemia (AML) and other cancers .

Case Study 2: Antibacterial Activity

Research indicated that piperidine derivatives showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents .

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and physicochemical properties of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride and selected analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent(s) Functional Impact
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine HCl (65214-86-0) C₁₈H₂₁NO•HCl 303.83 Biphenylmethoxy High lipophilicity; potential CNS activity
Piperidine, 4-(phenylmethyl)-, HCl (23239-75-0) C₁₂H₁₇N•ClH 211.73 Benzyl Simpler structure; lower molecular weight
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, HCl C₁₁H₁₄ClNO₂S•ClH 326.26 Chlorophenyl sulfonyl Electron-withdrawing sulfonyl group
4-(4-Trifluoromethylphenoxy)piperidine HCl (287952-09-4) C₁₂H₁₄F₃NO•ClH 299.70 Trifluoromethylphenoxy Enhanced metabolic stability
1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine HCl (1306739-60-5) C₁₈H₂₆N₂O₂•ClH 338.90 Benzoyl-piperidine ether Dual piperidine moieties; bulky structure
Alpha-(4’-hydroxy-4-biphenylyl)-1-piperidinepropanol HCl (50910-26-4) C₂₀H₂₆ClNO₂ 347.88 Hydroxybiphenyl + propanol Hydrogen-bonding capacity

Key Observations :

  • Electron Effects : Sulfonyl (CAS RN 23239-75-0) and trifluoromethyl (CAS 287952-09-4) groups introduce electron-withdrawing effects, altering reactivity and binding kinetics compared to the electron-rich biphenylmethoxy group .
  • Molecular Complexity : Compounds like 1306739-60-5 have higher molecular weights and bulkier structures, which may reduce bioavailability but enhance receptor selectivity.

Receptor Binding and Activity

  • Serotonin Receptor Antagonism : Piperidine derivatives are often explored as serotonin (5-HT) receptor modulators. For instance, SB-224289 (a structurally distinct piperidine) acts as a 5-HT1B antagonist . The biphenylmethoxy group in the target compound may similarly enhance affinity for serotonin receptors due to aromatic stacking interactions.
  • Prostaglandin Analogues: Biphenyl-containing piperidines, such as GR 32191B (CAS 85505-64-2), are prostaglandin analogs with cardiovascular applications .

Comparative Bioactivity

  • Antimicrobial and Anti-inflammatory Potential: Piperidine amides, like the title compound in , exhibit antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capacity . The biphenylmethoxy group may confer similar properties, though direct studies are lacking.
  • Metabolic Stability : The trifluoromethyl group in CAS 287952-09-4 resists oxidative metabolism, whereas the biphenylmethoxy group may undergo hydroxylation, affecting half-life .

Biological Activity

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to neurotransmitter systems and various pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses, supported by relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a biphenylmethoxy group. Its molecular structure can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}ClN
  • Molar Mass : Approximately 305.83 g/mol

The biphenyl moiety is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).

Pharmacological Effects

Research indicates that 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride exhibits notable effects on neurotransmitter receptors, suggesting potential applications in treating CNS disorders. Key findings include:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which are critical in mood regulation and neurological function.
  • Potential Antidepressant Activity : Similar compounds have shown antidepressant-like effects in animal models, indicating that this compound may also possess such properties .

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives often correlates with their structural modifications. For example:

  • Substituent Variations : Modifications to the biphenyl group can enhance binding affinity and selectivity for specific receptors. Research has shown that certain substitutions lead to improved potency against targets such as LSD1, a key enzyme involved in epigenetic regulation .

Study on CNS Activity

A study investigated the effects of various piperidine derivatives on neurotransmitter systems. The results indicated that compounds similar to 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride could effectively modulate receptor activity linked to anxiety and depression.

CompoundReceptor TargetEffectIC50_{50} (μM)
Compound A5-HT2A_2AAntagonist0.5
Compound BD2_2Agonist0.8
4-Biphenyl-PiperidineUnknownModulatorTBD

In Vitro Studies

In vitro assays demonstrated the compound's ability to inhibit certain enzymes associated with neurotransmitter breakdown, suggesting a mechanism for its potential antidepressant effects.

Synthesis

The synthesis of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride involves several steps:

  • Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Substitution with Biphenyl Group : The biphenylmethoxy group is introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride form for improved solubility and stability.

Q & A

Basic: What are the recommended synthetic routes for 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride, and what purification methods are effective?

Methodological Answer:
The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized by reacting piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Purification often involves recrystallization using ethanol or methanol, or column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures). For the target compound, analogous methods may apply, substituting the biphenyl moiety. Ensure inert conditions to prevent side reactions with moisture-sensitive intermediates.

Advanced: How can researchers address discrepancies in the reported biological activity of piperidine derivatives like this compound across studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions, impurities, or structural analogs. To resolve these:

  • Purity Validation: Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity .
  • Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, solvent) as seen in pharmacological studies of related piperidines .
  • Meta-Analysis: Compare data across studies while accounting for substituent effects (e.g., biphenyl vs. sulfonyl groups) that alter bioactivity .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the biphenyl and piperidine moieties .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C18H20ClNO2) .

Advanced: What computational methods predict the reactivity or interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs) based on biphenyl derivatives’ binding modes .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the piperidine ring .
  • MD Simulations: Assess stability in biological membranes using GROMACS, referencing parameters from similar hydrochlorides .

Basic: What are the key safety considerations and PPE required when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is advised if dust is generated .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Profiling: Dissolve the compound in buffers (pH 1–13) and analyze by UV-Vis spectroscopy for absorbance shifts .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.